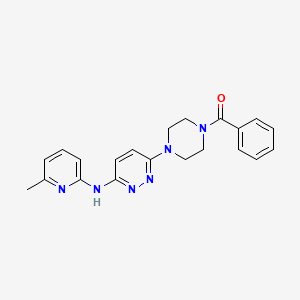

(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(phenyl)methanone

Description

This compound features a piperazine core linked to a phenylmethanone group and a pyridazine ring substituted with a 6-methylpyridin-2-ylamine moiety. Its structure enables dual functionality:

Properties

IUPAC Name |

[4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N6O/c1-16-6-5-9-18(22-16)23-19-10-11-20(25-24-19)26-12-14-27(15-13-26)21(28)17-7-3-2-4-8-17/h2-11H,12-15H2,1H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIRLWXNISZSFGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(phenyl)methanone, also known by its CAS number 1251560-93-6, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed analysis of its biological activity, supported by research findings, case studies, and relevant data tables.

The molecular formula of the compound is with a molecular weight of approximately 394.5 g/mol. The structure features multiple pharmacophoric elements including a piperazine ring, pyridazine moiety, and a phenyl group, which may contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 394.5 g/mol |

| Structure | Chemical Structure |

Antimicrobial Activity

Research has indicated that pyridazine derivatives exhibit significant antimicrobial properties. A study involving various synthesized pyridazine compounds demonstrated their effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound was evaluated using the disk diffusion method, showing promising results in inhibiting bacterial growth.

Table 1: Antimicrobial Activity of Pyridazine Derivatives

| Compound ID | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 8b | S. aureus | 15 |

| 8c | E. coli | 12 |

| 8e | Bacillus subtilis | 14 |

Cytotoxicity

The cytotoxic effects of the compound were assessed using the brine shrimp lethality bioassay, a standard method for preliminary toxicity screening. The results indicated that the compound exhibited moderate cytotoxicity, which could be further explored for anticancer applications.

Table 2: Cytotoxicity Results

| Compound ID | Concentration (µg/mL) | % Mortality |

|---|---|---|

| Test Compound | 10 | 40 |

| Control | - | 0 |

The proposed mechanism through which this compound exerts its biological effects involves interaction with specific enzymes and receptors associated with microbial growth and cancer cell proliferation. The presence of the piperazine and pyridazine rings suggests potential inhibition of protein tyrosine phosphatases (PTP), which play crucial roles in cell signaling pathways.

Case Studies

- Study on Antimicrobial Efficacy : A recent publication highlighted the synthesis and evaluation of various pyridazine derivatives, including the target compound. The study concluded that modifications on the pyridazine scaffold significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria .

- Cytotoxicity Assessment : Another research effort focused on evaluating the cytotoxic effects of similar compounds on human cancer cell lines. The findings suggested that compounds with structural similarities to this compound showed potential as anticancer agents due to their ability to induce apoptosis in cancer cells .

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural motifs (piperazine, aryl methanone, heterocyclic amines) and are compared below:

Key Differences in Activity and Selectivity

- Heterocyclic Substituents :

- The target compound’s pyridazine-pyridine system may favor kinase binding over the pyrimidine-triazole system in [], which is more common in JAK/STAT inhibitors .

- Trifluoromethyl groups (e.g., in []) enhance metabolic stability but reduce solubility compared to the target compound’s methylpyridine group .

- Synthetic Complexity :

Structure-Activity Relationship (SAR) Insights

- Piperazine Flexibility :

- Aryl Methanone Position: Para-substituted phenylmethanones (target compound) enhance steric compatibility with hydrophobic kinase domains compared to ortho-substituted thiophenes in [] .

- Heterocyclic Linkers :

- Pyridazine (target) vs. pyrimidine ([]) alters hydrogen-bonding capacity: pyridazine’s N-atom spacing may improve chelation of metal ions in catalytic sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.